

# Fostemsavir Tris: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fostemsavir Tris is a novel phosphonooxymethyl prodrug of the antiretroviral agent temsavir. As a first-in-class HIV-1 attachment inhibitor, it presents a unique mechanism of action by targeting the viral envelope glycoprotein gp120, thereby preventing the initial interaction between the virus and host CD4+ T-cells. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Fostemsavir Tris. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its mode of action and relevant experimental workflows.

## **Chemical Structure and Identification**

Fostemsavir is chemically known as {3-[(4-benzoyl-1-piperazinyl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate.[1] It is administered as a tromethamine (Tris) salt to enhance its solubility and bioavailability.[2]

**Chemical Structure:** 







Click to download full resolution via product page

### Fostemsavir Tris Salt Formation

Table 1: Chemical Identification of Fostemsavir Tris

| Identifier        | Value                                                                                                                                                                                  |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol |  |
| CAS Number        | 864953-39-9                                                                                                                                                                            |  |
| Molecular Formula | C29H37N8O11P                                                                                                                                                                           |  |
| Molecular Weight  | 704.62 g/mol                                                                                                                                                                           |  |
| SMILES String     | CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O<br>)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)CO<br>P(=O)(O)O)OC.C(C(CO)(CO)N)O                                                                              |  |

# **Physicochemical Properties**



The physicochemical properties of **Fostemsavir Tris** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Fostemsavir Tris

| Property               | Value                                                     | Reference |
|------------------------|-----------------------------------------------------------|-----------|
| Melting Point          | Data not available                                        |           |
| Solubility             | DMSO: ≥ 125 mg/mL (177.40 mM)Water: 100 mg/mL (141.92 mM) | [3][4]    |
| pKa (Strongest Acidic) | 1.75 (Predicted)                                          |           |
| pKa (Strongest Basic)  | 0.97 (Predicted)                                          | -         |

# **Mechanism of Action**

Fostemsavir is a prodrug that is rapidly hydrolyzed in vivo to its active moiety, temsavir (BMS-626529).[5] Temsavir is a first-in-class HIV-1 attachment inhibitor that directly binds to the viral envelope glycoprotein gp120.[6] This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the host cell's CD4 receptor, thus inhibiting the initial step of viral attachment and entry into the host T-cell.[6]





Click to download full resolution via product page

#### Mechanism of Action of Fostemsavir

# Quantitative Data Antiviral Activity

The antiviral activity of the active metabolite, temsavir (BMS-626529), has been evaluated against a broad range of HIV-1 isolates.

Table 3: In Vitro Antiviral Activity of Temsavir (BMS-626529)

| Assay Type         | Virus Isolate                          | EC50 (nM) | Reference |
|--------------------|----------------------------------------|-----------|-----------|
| Antiviral Assay    | Vast majority of viral isolates        | < 10      | [7]       |
| Antiviral Assay    | LAI virus (average)                    | 0.7 ± 0.4 | [7]       |
| Antiviral Assay    | Most susceptible virus                 | 0.01      | [7]       |
| Antiviral Assay    | Least susceptible virus                | > 2,000   | [7]       |
| Antiviral Activity | Subjects with susceptible virus (IC50) | < 100     | [8][9]    |

# **Pharmacokinetic Properties**

Following oral administration, **Fostemsavir Tris** is rapidly converted to temsavir. The pharmacokinetic parameters of temsavir have been studied in healthy and HIV-1 infected subjects.

Table 4: Pharmacokinetic Parameters of Temsavir after Oral Administration of **Fostemsavir Tris** (600 mg twice daily)



| Parameter                  | Value                       | Reference |
|----------------------------|-----------------------------|-----------|
| Cmax (ng/mL)               | 1770                        | [10]      |
| AUCtau (ng.h/mL)           | 12900                       | [10]      |
| Tmax (hours)               | ~2                          |           |
| Bioavailability (%)        | 26.9                        | [10]      |
| Protein Binding (%)        | 88.4                        | [10]      |
| Volume of Distribution (L) | 29.5                        | [10]      |
| Plasma Half-life (hours)   | 11                          | [10]      |
| Renal Clearance            | 51% (<2% as unchanged drug) | [10]      |

# Experimental Protocols HIV-1 Entry Assay (Pseudovirus-Based Neutralization Assay)

This protocol outlines a general method for assessing the ability of **Fostemsavir Tris** (or its active metabolite, temsavir) to inhibit HIV-1 entry into target cells using pseudotyped viruses.

Experimental Workflow:





Click to download full resolution via product page

HIV-1 Entry Assay Workflow

Methodology:



- Preparation of Pseudoviruses: Co-transfect HEK293T cells with an HIV-1 env-expressing plasmid and an env-deficient HIV-1 backbone vector carrying a reporter gene (e.g., luciferase). Harvest the supernatant containing the pseudoviruses after 48-72 hours.
- Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene) into 96-well plates at a density of 1 x 10<sup>4</sup> cells/well and incubate overnight.
- Compound Preparation: Prepare serial dilutions of Fostemsavir Tris (or temsavir) in cell culture medium.
- Neutralization Reaction: Incubate the pseudovirus preparation with the serially diluted compound for 1 hour at 37°C.
- Infection: Add the virus-compound mixture to the TZM-bl cells.
- Incubation: Incubate the plates for 48 hours at 37°C.
- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: Calculate the percentage of neutralization at each compound concentration relative to the virus control (no compound). Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.

# gp120 Binding Assay (ELISA-based)

This protocol describes a method to quantify the binding of temsavir to the HIV-1 gp120 protein.

### Methodology:

- Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for a tag on the recombinant gp120 protein (e.g., anti-His antibody) overnight at 4°C.
- Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.



- gp120 Incubation: Add recombinant HIV-1 gp120 protein to the wells and incubate for 1-2 hours at room temperature.
- Compound Incubation: Wash the plate and add serial dilutions of temsavir. Incubate for 1 hour at room temperature.
- CD4 Incubation: Add a biotinylated soluble CD4 (sCD4) protein and incubate for 1 hour at room temperature.
- Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
   Incubate for 30 minutes at room temperature.
- Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 1M H2SO4).
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Determine the concentration of temsavir that inhibits 50% of the sCD4 binding to gp120 (IC50).

# Conclusion

**Fostemsavir Tris** represents a significant advancement in the treatment of HIV-1 infection, particularly for patients with multidrug resistance. Its unique mechanism of action, targeting the initial stage of viral entry, provides a valuable new tool in the antiretroviral arsenal. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent. Further research into its long-term efficacy, resistance profile, and potential applications will continue to shape its role in HIV-1 therapy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fostemsavir Tris | HIV Protease | TargetMol [targetmol.com]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 8. Population pharmacokinetics and exposure-response relationship for temsavir following fostemsavir administration in treatment-experienced HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a physiologically based pharmacokinetic model of fostemsavir and its pivotal application to support dosing in pregnancy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics and exposure-response relationship for temsavir following fostemsavir administration in treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fostemsavir Tris: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030095#chemical-structure-and-properties-of-fostemsavir-tris]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com